5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester
Overview
Description
5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester is a synthetic organic compound belonging to the indole derivative family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloroindole and ethyl chloroformate.
Formation of Intermediate: The 5-chloroindole undergoes a reaction with ethyl chloroformate in the presence of a base, such as triethylamine, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions, typically using hydrochloric acid, to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the cyclization process.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxindole derivatives with various functional groups.
Reduction: Reduced forms of the original compound.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloroindole: A precursor in the synthesis of 5-Chloro-4-aza-2-oxindole-3-carboxylic acid ethyl ester.
4-Azaindole: Another indole derivative with similar structural features.
Oxindole: A related compound with a similar core structure.
Uniqueness
This compound is unique due to the presence of both chloro and aza groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-chloro-2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-2-16-10(15)7-8-5(12-9(7)14)3-4-6(11)13-8/h3-4,7H,2H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEPCMUEIYSPDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(C=CC(=N2)Cl)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401128130 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 5-chloro-2,3-dihydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401128130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260386-66-0 | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 5-chloro-2,3-dihydro-2-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260386-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, 5-chloro-2,3-dihydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401128130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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